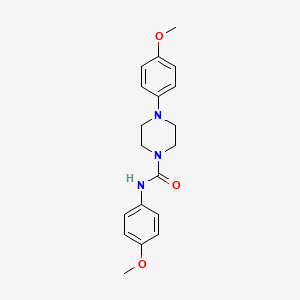![molecular formula C14H20N2O3 B5683472 (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5683472.png)
(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine is not fully understood. However, it has been proposed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine exhibits potent biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine in lab experiments is its potency and specificity. The compound has been found to exhibit high activity against specific disease targets, making it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Orientations Futures
There are several future directions for the research on (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine. One of the areas of interest is its use in cancer therapy. Further studies are needed to evaluate the compound's efficacy and safety in preclinical and clinical trials. Another area of research is the compound's potential use in the treatment of neurodegenerative disorders. Additional studies are needed to investigate the compound's mechanism of action and its effects on the central nervous system. Finally, the compound's antibacterial and antifungal properties also warrant further investigation for potential therapeutic applications.
Conclusion:
In conclusion, (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine involves several steps. The starting material is 5-(methoxymethyl)furan-2-carbaldehyde, which is reacted with (R)-(-)-3-amino-1-cyclopropyl-2,3-dihydro-1H-inden-1-ol in the presence of a catalyst to yield the corresponding imine. Reduction of the imine with sodium borohydride followed by cyclization with triethylamine affords the final product.
Applications De Recherche Scientifique
(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-8-10-4-5-13(19-10)14(17)16-6-11(9-2-3-9)12(15)7-16/h4-5,9,11-12H,2-3,6-8,15H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPLLNMGIGONLX-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CC(C(C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(O1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

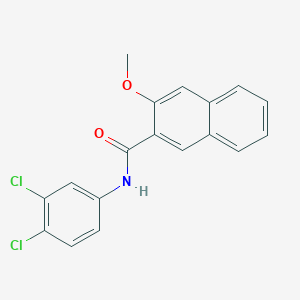
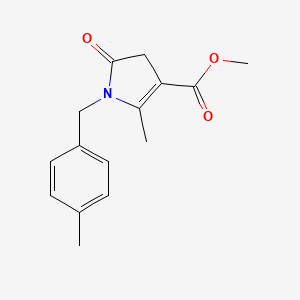
![N~1~,N~1~-dimethyl-N~3~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5683408.png)
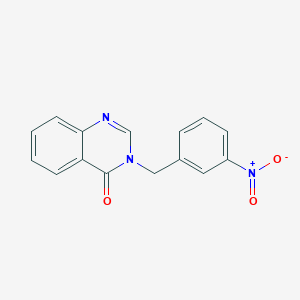
![3-[(3R*,4S*)-1-(4-chloro-2-fluorobenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5683421.png)
![9-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683429.png)
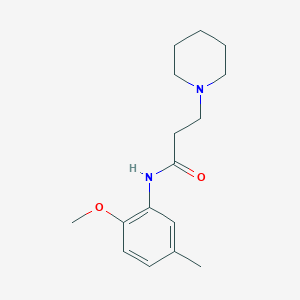
![9-(4-fluorobenzoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683440.png)
![methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5683444.png)
![(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5683446.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5683453.png)
![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-amine](/img/structure/B5683459.png)
![1-{1-cyclohexyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5683482.png)
